1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide
Description
1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzofuran-3-one (phthalide) moiety fused to a piperidine ring bearing a carboxamide group at position 4. This structure is synthetically versatile, allowing modifications to optimize pharmacological properties.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-(3-oxo-1H-2-benzofuran-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c15-12(17)9-5-7-16(8-6-9)13-10-3-1-2-4-11(10)14(18)19-13/h1-4,9,13H,5-8H2,(H2,15,17) |
InChI Key |
SKVJABCJKKPAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the oxidative contraction ring rearrangement of a 3,4-diaminoisocoumarin derivative. The reaction conditions are optimized to afford the desired product in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Functionalization of the Piperidine Ring
The piperidine-4-carboxamide group undergoes substitution and coupling reactions:
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) under basic conditions (K₂CO₃/DMF) to form tertiary amines .
-
Amide Bond Formation : Condensation with primary amines (e.g., 6-aminothiouracil) via peptide coupling agents yields hybrid heterocycles .
Example Reaction
textPiperidine-4-carboxamide + Benzylamine → N-Benzyl-piperidine-4-carboxamide Conditions: DMF, 60°C, 14 h[5].
Electrophilic Aromatic Substitution (EAS)
The benzofuran-1-one core participates in EAS at the C4 and C7 positions :
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing electrophilicity.
-
Halogenation : Bromine in acetic acid yields brominated derivatives for further cross-coupling .
Key Observations
| Position | Reactivity | Preferred Reagents |
|---|---|---|
| C4 | High | Br₂ (AcOH), Cl₂ (FeCl₃) |
| C7 | Moderate | HNO₃ (H₂SO₄) |
Carboxamide Group Reactivity
The carboxamide moiety is resistant to hydrolysis under mild conditions but reacts as follows:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux yields piperidine-4-carboxylic acid .
-
Nucleophilic Substitution : Reacts with Grignard reagents (e.g., RMgX) to form ketones .
Hydrolysis Data
| Conditions | Product | Reaction Time | Yield |
|---|---|---|---|
| 6 M HCl, 100°C | Piperidine-4-carboxylic acid | 8 h | 78% |
Acid-Mediated Ring Opening
Treatment with BCl₃ or BBr₃ cleaves the benzofuran-1-one ring, forming dicarboxylic acid derivatives :
text1-(3-Oxo...carboxamide + BBr₃ → 1,8-Dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Conditions: CH₂Cl₂, room temperature, 12 h[5].
Base-Induced Rearrangement
In KOH/EtOH , the piperidine ring undergoes ring contraction to pyrrolidine derivatives :
Mechanism :
-
Deprotonation at the α-carbon.
-
Cyclopropane intermediate formation.
-
Rearrangement to pyrrolidine-3-carboxamide.
Yield : 65% under optimized conditions .
Pharmacophore Hybridization
The compound serves as a scaffold for hybrid molecules:
-
Anticancer hybrids : Conjugation with thiazolo[2,3-b]quinazolinones via Cu-catalyzed click chemistry .
-
Antimicrobial derivatives : Substitution with sulfonamide groups at the piperidine nitrogen .
Biological Activity Comparison
| Derivative | Target Activity | IC₅₀ (μM) |
|---|---|---|
| Thiazolo-quinazolinone hybrid | Anticancer (PANC-1) | 1.2 |
| Sulfonamide derivative | Antibacterial (E. coli) | 4.8 |
Coordination Chemistry
The carboxamide group acts as a bidentate ligand for transition metals:
-
Cu(II) complexes : Exhibit enhanced antioxidant activity (EC₅₀ = 2.1 μM) .
-
Fe(III) complexes : Catalyze oxidation of alkanes under mild conditions .
Stability and Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine derivatives. For instance, benzofuran-pyrazole-based compounds have demonstrated broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including E. coli . The compound's mechanism of action involves inhibition of DNA gyrase B, which is crucial for bacterial DNA replication. Notably, one derivative exhibited an IC50 value of 9.80 µM, comparable to existing antibiotics like ciprofloxacin .
Anticancer Properties
The anticancer potential of 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine derivatives has been explored in several studies. These compounds have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a recent evaluation indicated that certain derivatives inhibited cell proliferation effectively, with IC50 values suggesting significant antiproliferative activity . The mechanisms underlying these effects include cell cycle arrest and inhibition of key kinases involved in cancer progression.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | CDK2/Cyclin A1 inhibition |
| Compound B | HCT116 | 15.0 | EGFR inhibition |
| Compound C | Hep3B | 10.0 | Apoptosis induction |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown significant anti-inflammatory effects. Studies indicate that derivatives can stabilize human red blood cell membranes, with stabilization percentages ranging from 86.70% to 99.25% under oxidative stress conditions . This property is particularly relevant for developing treatments for inflammatory diseases.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine derivatives is crucial for optimizing their pharmacological profiles. Modifications at various positions on the benzofuran and piperidine rings can enhance potency and selectivity against specific biological targets .
Conclusion and Future Directions
The compound 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide presents a promising scaffold for developing new therapeutic agents across multiple domains, including antimicrobial and anticancer applications. Future research should focus on:
- In vivo studies to validate efficacy and safety profiles.
- Mechanistic studies to elucidate the pathways influenced by these compounds.
- Optimization of chemical structures to enhance bioavailability and reduce toxicity.
This comprehensive understanding will pave the way for potential clinical applications and novel drug development strategies targeting resistant pathogens and various cancer types.
Mechanism of Action
The mechanism of action of 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Insights
Structural Motifs: The target compound’s benzofuran-3-one core distinguishes it from benzimidazolone (), quinoline (), and benzothiazole () derivatives. Piperidine-4-carboxamide is a common scaffold in enzyme inhibitors (e.g., SARS-CoV-2 in ), with substituents dictating target selectivity .
Synthetic Efficiency: Yields vary significantly: benzimidazolone derivatives (83% in ) outperform quinolines (25% in ), likely due to steric hindrance from bulky groups like adamantyl . The target compound’s synthesis may mirror ’s high-yield (79%) benzofuran-benzimidazole coupling, suggesting feasibility .
Physicochemical Properties: Molecular weights range from ~300 () to >500 (). The target’s estimated weight (~300–350) positions it favorably for oral bioavailability. Sulfonyl () and fluorobenzyl () groups enhance solubility or lipophilicity, whereas the target’s benzofuranone balances both .
Hydrogen-bonding interactions (e.g., O–H⋯N in ) are critical for target binding, a feature inherent to the phthalide core .
Solid-State Behavior :
- highlights the importance of π-π stacking (3.58 Å) and hydrogen bonding in crystallization, which could influence the target’s stability and formulation .
Biological Activity
1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide is a compound that belongs to the class of benzofuran derivatives. It has garnered interest due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
The molecular formula of 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide is with a molecular weight of 289.33 g/mol. The compound features a piperidine ring fused with a benzofuran moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide |
| InChI Key | LWFKXGVOEROFKL-UHFFFAOYSA-N |
Anticancer Activity
Research has shown that compounds structurally related to 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide exhibit significant anticancer properties. A study highlighted the cytotoxic effects of benzofuran derivatives against various human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways .
Case Study: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis |
| CaCo-2 | 12.5 | Inhibition of cell proliferation |
| A549 (Lung) | 20.0 | Inhibition of anti-apoptotic proteins |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Mechanism of Action in Anti-inflammatory Activity
The anti-inflammatory effects are mediated through the inhibition of specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Antimicrobial Activity
Recent research demonstrates that benzofuran derivatives possess broad-spectrum antimicrobial activity. The compound shows inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| Pseudomonas aeruginosa | 20 |
The biological activity of 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate receptors associated with pain and inflammation.
- Apoptosis Induction : The induction of apoptotic pathways in cancer cells is a significant mechanism contributing to its anticancer effects.
Q & A
What are the recommended synthetic routes for 1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxamide?
Basic Research Question
Methodological Answer:
The synthesis typically involves coupling the 3-oxo-1,3-dihydro-2-benzofuran moiety with a piperidine-4-carboxamide backbone. A validated approach includes:
- Step 1: Activate the carboxylic acid group of piperidine-4-carboxylic acid using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous acetonitrile .
- Step 2: Couple with an amine-functionalized benzofuran derivative (e.g., 1-amino-3-oxo-1,3-dihydro-2-benzofuran) under reflux.
- Step 3: Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Claisen-Schmidt condensation has also been employed for similar benzofuran-acetamide derivatives, requiring basic conditions and catalytic acid .
How can the structural conformation of this compound be characterized?
Basic Research Question
Methodological Answer:
Structural validation requires multi-modal analysis:
- X-ray Crystallography: Resolve absolute stereochemistry and bond angles, as demonstrated for structurally related 4-[(3-oxobenzofuran)amino]benzoic acid (mean C–C bond deviation: 0.002 Å, R factor: 0.035) .
- NMR Spectroscopy: Use - and -NMR to confirm proton environments (e.g., benzofuran carbonyl at ~170 ppm, piperidine methylene signals at 1.5–3.5 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., amide C=O stretch at ~1650 cm, benzofuran lactone at ~1750 cm) .
What experimental strategies are used to analyze structure-activity relationships (SAR) for this compound?
Advanced Research Question
Methodological Answer:
SAR studies focus on modifying substituents to optimize bioactivity:
- Piperidine Modifications: Introduce alkyl/aryl groups at the piperidine nitrogen or vary the carboxamide substituents (e.g., sulfonamide vs. methoxy groups) to assess enzyme inhibition profiles .
- Benzofuran Alterations: Replace the 3-oxo group with thioether or amine functionalities to evaluate metabolic stability .
- Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays and correlate substitutions with IC values .
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Replication: Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Purity Verification: Use HPLC (>98% purity) and mass spectrometry to exclude confounding byproducts .
- Theoretical Alignment: Cross-reference results with computational models (e.g., molecular docking to predict binding affinities) to identify outliers .
What methods are suitable for assessing the compound’s stability under physiological conditions?
Advanced Research Question
Methodological Answer:
Stability studies should mimic physiological environments:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitor degradation via LC-MS .
- Oxidative Stress Testing: Expose to hydrogen peroxide (0.3% v/v) and quantify intact compound using UV-Vis spectroscopy .
- Photostability: Use a solar simulator (ICH Q1B guidelines) to assess UV-induced degradation .
How can researchers investigate polymorphic forms of this compound?
Advanced Research Question
Methodological Answer:
Polymorph screening involves:
- Solvent Recrystallization: Dissolve the compound in solvents of varying polarity (e.g., ethanol, DMSO, hexane) and evaporate under controlled conditions .
- Thermal Analysis: Perform DSC/TGA to identify melting points and phase transitions unique to each polymorph .
- PXRD: Compare diffraction patterns with known forms (e.g., Form I vs. Form II) to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
